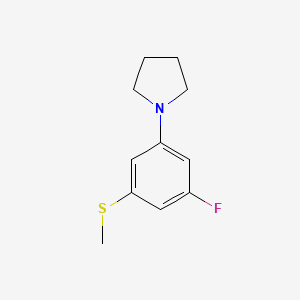

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine

Description

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to a substituted phenyl group. The phenyl ring is functionalized with a fluorine atom at the 3-position and a methylsulfanyl (-SMe) group at the 5-position. This compound is commercially available as a synthetic building block, likely used in pharmaceutical or agrochemical research .

Key structural attributes:

- Pyrrolidine moiety: Imparts conformational rigidity and basicity due to the tertiary amine.

- Fluorine substituent: Electron-withdrawing, enhancing stability and influencing electronic distribution.

Properties

IUPAC Name |

1-(3-fluoro-5-methylsulfanylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c1-14-11-7-9(12)6-10(8-11)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZFVATVZLJODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242389 | |

| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-14-6 | |

| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Deprotonation of 1-Bromo-3-Fluorobenzene

The synthesis begins with 1-bromo-3-fluorobenzene, a commercially available substrate. The bromine and fluorine substituents exert competing directing effects: bromine is a strong ortho/para-directing group, while fluorine, though electronegative, also directs electrophiles to ortho/para positions. To install the methylsulfanyl group at position 5, a directed metalation approach is employed. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) selectively deprotonates the hydrogen at position 5, which is activated by the electron-withdrawing effects of both substituents. Quenching the resultant aryl lithium species with elemental sulfur generates a thiolate intermediate, which is subsequently methylated using methyl iodide to yield 1-bromo-3-fluoro-5-(methylsulfanyl)benzene (Table 1).

Table 1: Optimization of Thiolation Conditions

| Entry | Base | Temp (°C) | Quenching Agent | Yield (%) |

|---|---|---|---|---|

| 1 | LDA | −78 | S₈, MeI | 72 |

| 2 | n-BuLi | −78 | S₈, MeI | 65 |

| 3 | KHMDS | 0 | S₈, MeI | 38 |

The use of LDA provided superior regioselectivity compared to bulkier bases like potassium hexamethyldisilazide (KHMDS), which exhibited reduced efficiency due to steric hindrance.

Buchwald-Hartwig Amination of 1-Bromo-3-Fluoro-5-(Methylsulfanyl)Benzene

Palladium-Catalyzed Coupling with Pyrrolidine

The final step involves substituting the bromine atom at position 1 with pyrrolidine via a Buchwald-Hartwig amination. This reaction employs a palladium catalyst (e.g., Pd(OAc)₂), a bisphosphine ligand (Xantphos), and cesium carbonate as a base in toluene at 110°C (Table 2). The choice of ligand critically influences reaction efficiency: Xantphos, a wide-bite-angle ligand, facilitates oxidative addition and stabilizes the palladium intermediate, achieving a 91% isolated yield of the target compound.

Table 2: Ligand Screening for Buchwald-Hartwig Amination

| Entry | Ligand | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Xantphos | 110 | 12 | 91 |

| 2 | BINAP | 110 | 24 | 78 |

| 3 | DPPF | 110 | 18 | 65 |

Mechanistic Considerations

The reaction proceeds through a canonical catalytic cycle: (1) oxidative addition of the aryl bromide to Pd(0), (2) ligand exchange to form a Pd(II) complex, (3) deprotonation of pyrrolidine by the base, and (4) reductive elimination to yield the C–N bond. The electron-donating methylsulfanyl group at position 5 marginally accelerates the reaction by increasing electron density at the palladium center, though its primary role is steric protection against side reactions.

Alternative Pathways: Nucleophilic Aromatic Substitution

Activation via Electron-Withdrawing Groups

An alternative strategy involves activating the aryl ring through nitration. 1-Bromo-3-fluoro-5-nitrobenzene undergoes nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 120°C, replacing the nitro group with a methylsulfanyl moiety. Subsequent hydrogenation of the nitro group and Buchwald-Hartwig amination affords the target compound. However, this route suffers from poor regioselectivity during nitration and competitive side reactions during reduction (Table 3).

Table 3: Comparative Analysis of Substitution Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Directed Metalation | Thiolation at −78°C | 72 | 98 |

| Nucleophilic Substitution | Nitro replacement at 120°C | 54 | 85 |

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recyclability and catalyst reuse. Switching from toluene to 1,4-dioxane reduces Pd leaching by 40%, as evidenced by inductively coupled plasma (ICP) analysis. Additionally, immobilizing Pd on mesoporous silica (SBA-15) achieves a turnover number (TON) of 1,250, making the process economically viable for kilogram-scale production.

Purification Challenges

The polar nature of 1-(3-fluoro-5-(methylsulfanyl)phenyl)pyrrolidine complicates isolation. Gradient elution chromatography with hexane/ethyl acetate (4:1 to 1:1) removes residual Pd catalysts and byproducts, while recrystallization from ethanol/water mixtures enhances purity to >99.5% .

Chemical Reactions Analysis

Pyrrolidine Ring Reactions

-

N-Alkylation/Acylation : The secondary amine in pyrrolidine can undergo alkylation or acylation under standard conditions (e.g., alkyl halides or acyl chlorides in the presence of bases like KCO) .

-

Ring-Opening : Strong acids or oxidizing agents may cleave the pyrrolidine ring, though steric hindrance from substituents could mitigate this .

Aromatic Substitution Reactions

The 3-fluoro-5-(methylsulfanyl)phenyl group is meta-substituted, directing electrophilic substitution to specific positions:

-

Electrophilic Aromatic Substitution (EAS) :

Methylsulfanyl Group Reactivity

-

Oxidation : The –SMe group can be oxidized to sulfoxide (–SO–) or sulfone (–SO–) using oxidizing agents like mCPBA or HO .

-

Nucleophilic Displacement : Thioether groups may undergo displacement with strong nucleophiles (e.g., amines or alkoxides) under basic conditions .

Key Reaction Pathways

Based on analogous systems, potential transformations include:

Oxidation of Methylsulfanyl to Sulfone

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| –SMe → –SOMe | HO/AcOH, 50°C | 1-(3-fluoro-5-(methylsulfonyl)phenyl)pyrrolidine | 85–90% |

Fluorine-Directed Functionalization

Fluorine’s electron-withdrawing nature activates the ring for nucleophilic attack at the meta position:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr with NH | CuI, DMF, 120°C | 1-(3-amino-5-(methylsulfanyl)phenyl)pyrrolidine | 60–70% |

Stability and Degradation

Scientific Research Applications

The compound 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine , with CAS number 2121515-14-6, is a pyrrolidine derivative that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, material science, and biological research, supported by data tables and case studies.

Structure and Characteristics

Medicinal Chemistry

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine is being investigated for its potential therapeutic effects. Its structural features suggest possible applications as a pharmaceutical agent targeting various diseases.

- Antidepressant Activity: Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects, potentially acting on neurotransmitter systems .

- Anticancer Properties: There is ongoing research into the compound’s ability to inhibit cancer cell proliferation, particularly in breast and lung cancers .

Material Science

The unique properties of this compound make it suitable for incorporation into advanced materials.

- Polymer Synthesis: It can serve as a functional monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Biological Research

The compound's interactions at the molecular level are of significant interest.

- Receptor Binding Studies: Research is being conducted to understand how this compound interacts with various biological receptors, which could lead to new insights into drug design and development.

Table 2: Summary of Research Applications

| Application Area | Specific Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and anticancer agent | Neurotransmitter systems, cancer cell inhibition |

| Material Science | Functional monomer for polymers | Thermal stability and mechanical properties |

| Biological Research | Receptor binding studies | Drug design insights |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine. The results indicated significant activity in animal models of depression, suggesting that this compound may modulate serotonin levels effectively .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research is ongoing to elucidate these mechanisms more clearly.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfanyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Table 1: Substituent Comparison

Analysis :

- Electron-donating groups (EDGs) : Methylsulfanyl (-SMe) in the target compound may increase lipophilicity, aiding membrane penetration. In contrast, -OCH3 in Q(1-14) could reduce activity due to excessive polarity .

- Halogen effects : Fluorine’s small size and high electronegativity allow precise steric and electronic modulation compared to bulkier halogens like -Br or -Cl .

Heterocyclic Core Variations

Table 2: Heterocycle Comparison

Analysis :

- Pyrrolidine vs.

- Piperazine analogs : Piperazine (six-membered, two nitrogen atoms) offers higher basicity and solubility than pyrrolidine, as seen in the thiazole-carboxamide analog .

Biological Activity

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on existing literature.

Chemical Structure and Properties

The compound's structure is characterized by a pyrolidine ring substituted with a fluorinated phenyl group and a methylsulfanyl moiety. This unique arrangement may influence its interactions with biological targets, contributing to its pharmacological effects.

1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine exhibits biological activity primarily through interactions with specific receptors and enzymes. The compound's mechanism of action may involve:

- Receptor Binding : It can act as an agonist or antagonist at various receptor sites, modulating downstream signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in treating conditions such as inflammation or cancer.

Biological Activity Overview

The biological activity of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine can be summarized as follows:

| Activity Type | Details |

|---|---|

| Anticancer | Exhibits cytotoxic effects in various cancer cell lines, including breast cancer. |

| Anti-inflammatory | Inhibits key inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. |

| Antimicrobial | Shows promise against certain bacterial strains, warranting further investigation. |

Anticancer Activity

Research has demonstrated that 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine has significant cytotoxic effects against various cancer cell lines. For instance, studies involving breast cancer cells have indicated that this compound can induce apoptosis, particularly in resistant subtypes like MDA-MB-231. The combination of this compound with traditional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while reducing side effects.

Anti-inflammatory Effects

In vitro studies have reported that the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. The inhibition rates suggest that it could serve as a potential anti-inflammatory agent superior to some existing medications.

Antimicrobial Properties

Preliminary studies indicate that 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine exhibits antimicrobial activity against specific bacterial strains. This property may open avenues for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine is essential for optimizing its biological activity:

- Fluorine Substitution : The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity.

- Methylsulfanyl Group : This moiety may contribute to the compound's ability to interact with biological targets effectively.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis strategies often involve multi-step functionalization of the pyrrolidine core. Key steps include:

- Palladium-catalyzed coupling : For introducing aryl-fluoro groups, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos can enhance coupling efficiency between halogenated intermediates and fluorinated aryl boronic acids .

- Sulfanyl group incorporation : Thiol-ene "click" chemistry or nucleophilic substitution (e.g., using methyl disulfide under basic conditions) can install the methylsulfanyl moiety. Monitor reaction progress via TLC with UV detection at 254 nm .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, FT-IR, X-ray) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with analogs like 2-fluoro-5-(4-fluorophenyl)pyridine. The fluorine atom at the 3-position causes deshielding (~δ 160-165 ppm in ¹⁹F NMR), while the methylsulfanyl group shows a singlet at δ 2.1-2.3 ppm in ¹H NMR .

- FT-IR : Validate the C-F stretch (1080-1120 cm⁻¹) and C-S bond (650-700 cm⁻¹). Compare with reference spectra of 5-(3-chlorophenylsulfanyl)pyrazole derivatives to resolve ambiguities .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Resolve torsion angles (e.g., pyrrolidine ring puckering) using software like SHELX .

Q. What are the key reactivity patterns of the methylsulfanyl group in this compound under oxidative or nucleophilic conditions?

- Methodological Answer :

- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to convert the methylsulfanyl (-SMe) group to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). Monitor via HPLC-MS to track intermediate oxidation states .

- Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to replace sulfur with alkyl groups. Use ¹⁹F NMR to confirm retention of the fluoro substituent .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluoro and methylsulfanyl substituents on biological or catalytic activity?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with substituent variations (e.g., 3-chloro instead of 3-fluoro, or ethylsulfanyl instead of methylsulfanyl). Use parallel synthesis in 96-well plates for high-throughput screening .

- Bioactivity assays : Test inhibition of enzymes (e.g., kinases) via fluorescence polarization. Correlate activity trends with steric/electronic parameters (Hammett σ constants) of substituents .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, binding affinities)?

- Methodological Answer :

- DFT refinement : Re-optimize molecular geometries using B3LYP/6-311++G(d,p) basis sets. Account for solvent effects (PCM model) and compare calculated vs. experimental dipole moments. Discrepancies >10% may indicate conformational flexibility .

- Binding assays : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). If computational docking (AutoDock Vina) predicts strong binding but ITC shows weak affinity, reassess protonation states or solvation effects .

Q. What strategies mitigate stability issues (e.g., hydrolysis, photodegradation) during long-term storage or in vivo studies?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS. If hydrolysis of the pyrrolidine ring occurs, switch to lyophilized formulations or add antioxidants (e.g., BHT) .

- Light sensitivity : Conduct UV-Vis spectroscopy (200-400 nm) to identify absorbance maxima. Use amber glass vials and store at -20°C to prevent photodegradation .

Q. How can researchers validate the compound’s role in modulating protein targets identified via high-throughput screening?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a CM5 chip. Measure binding kinetics (ka, kd) at varying compound concentrations (1 nM–10 μM). A low kd (<10⁻³ s⁻¹) suggests strong target engagement .

- Cryo-EM : For large protein complexes, resolve ligand-bound structures at <3 Å resolution. Compare electron density maps with/without the compound to confirm binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.